Homocapsaicin

Description

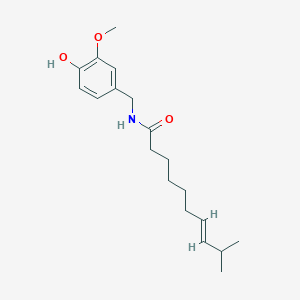

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIHLSTUOQHAFF-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894012 | |

| Record name | 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58493-48-4 | |

| Record name | Homocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5KLC0JPH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64.5 - 65.5 °C | |

| Record name | Homocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Agonistic Action of Homocapsaicin on the TRPV1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocapsaicin, a naturally occurring capsaicinoid found in chili peppers, exerts its physiological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This technical guide provides an in-depth examination of the mechanism of action of this compound, with a focus on its interaction with the TRPV1 receptor. The document details the molecular signaling cascade initiated by this compound binding, presents comparative quantitative data for various capsaicinoids, and outlines key experimental protocols for studying these interactions. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Introduction

Capsaicinoids are a class of pungent compounds found in plants of the Capsicum genus.[1] Among these, capsaicin is the most abundant and well-studied.[1] this compound, another naturally occurring capsaicinoid, contributes to the overall pungency of chili peppers and shares a similar mechanism of action with capsaicin.[1] The primary molecular target for these compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[2] Activation of TRPV1 by agonists like this compound leads to the sensation of heat and pain, a process that has significant implications for analgesia, inflammation, and other therapeutic areas.[[“]]

Mechanism of Action: TRPV1 Activation

The principal mechanism of action of this compound involves its binding to and activation of the TRPV1 receptor. This process initiates a cascade of intracellular events, leading to neuronal depolarization and the transmission of nociceptive signals.

Binding to the TRPV1 Receptor

This compound, like other capsaicinoids, is a lipophilic molecule that can cross the cell membrane. It binds to a specific pocket on the intracellular side of the TRPV1 channel.[4] This binding is mediated by a combination of hydrogen bonds and van der Waals interactions between the vanillyl group of this compound and key amino acid residues within the transmembrane domains of the receptor.[4] While the precise binding affinity of this compound has not been extensively quantified, studies on capsaicin have identified crucial residues, such as Tyrosine 511 and Serine 512, for this interaction.[4] It is presumed that this compound engages with the receptor in a similar fashion.

Conformational Change and Channel Gating

Upon binding of this compound, the TRPV1 receptor undergoes a conformational change. This structural rearrangement leads to the opening of the channel's ion pore, a process known as gating.[4] The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[2] This influx of positive ions leads to the depolarization of the cell membrane.

Neuronal Depolarization and Signal Transduction

The depolarization of the sensory neuron, upon reaching a certain threshold, triggers the generation of an action potential. This electrical signal is then propagated along the neuron to the central nervous system, where it is interpreted as a sensation of pungent heat and pain. The sustained activation of TRPV1 by this compound can lead to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli. This phenomenon is the basis for the analgesic applications of capsaicinoids.

Quantitative Data on Capsaicinoid Activity

Precise quantitative data for the binding affinity and potency of this compound on the TRPV1 receptor are not extensively available in the current literature. However, comparative data from various studies provide valuable insights into its relative activity. The following table summarizes available quantitative and qualitative data for key capsaicinoids.

| Compound | Molecular Weight ( g/mol ) | Scoville Heat Units (SHU) | Potency Relative to Capsaicin | TRPV1 Binding Affinity (Ka) | EC50 |

| Capsaicin | 305.41 | 16,000,000[1] | 100% | ~10⁶ M⁻¹[5] | Sub-micromolar range |

| This compound | 319.44 | 8,600,000[1] | ~50% | Data not available | Data not available |

| Dihydrocapsaicin | 307.43 | 16,000,000[1] | ~100% | Data not available | Data not available |

| Nordihydrocapsaicin | 293.39 | 9,100,000[1] | ~57% | Data not available | Data not available |

| Homodihydrocapsaicin | 321.46 | 8,600,000[1] | ~50% | Data not available | Data not available |

Note: The Scoville Heat Unit (SHU) is a measure of pungency and serves as an indirect indicator of TRPV1 activation. EC50 values for capsaicin can vary depending on the experimental system.

Signaling Pathways

The activation of the TRPV1 receptor by this compound initiates a well-defined signaling pathway within the sensory neuron. The following diagram illustrates this cascade of events.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of established experimental techniques. The following sections provide detailed methodologies for key experiments.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantification of this compound in a sample, such as a chili pepper extract.

Workflow Diagram:

Methodology:

-

Sample Preparation: A known weight of the dried and ground sample is extracted with a suitable solvent, such as acetonitrile, to solubilize the capsaicinoids.

-

Extraction: The sample is vigorously mixed with the solvent and may be subjected to sonication or heating to ensure complete extraction.

-

Filtration: The extract is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Injection Volume: 10-20 µL of the filtered extract is injected.

-

-

Detection: The eluting compounds are detected using a UV detector (at ~280 nm) or a fluorescence detector for higher sensitivity.

-

Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to this compound.

Methodology:

-

Cell Preparation: Cells expressing the TRPV1 receptor (e.g., HEK293 cells transfected with the TRPV1 gene or primary sensory neurons) are cultured on coverslips.

-

Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV), and the current flowing across the membrane is recorded.

-

This compound Application: A solution containing a known concentration of this compound is perfused into the chamber, and the resulting change in membrane current is measured. This inward current is indicative of TRPV1 channel activation.

Calcium Imaging

This method visualizes the increase in intracellular calcium concentration that occurs upon TRPV1 activation.

Methodology:

-

Cell Preparation and Dye Loading: Cells expressing TRPV1 are cultured on glass-bottom dishes. They are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that can enter the cells.

-

Imaging Setup: The dish is placed on the stage of a fluorescence microscope equipped with a camera.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is recorded before the application of this compound.

-

This compound Application: A solution containing this compound is added to the dish.

-

Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying TRPV1 activation.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity relative to the baseline (for single-wavelength dyes like Fluo-4).

Conclusion

This compound's mechanism of action is centered on its role as an agonist for the TRPV1 receptor. Its binding to this ion channel triggers a cascade of events that ultimately leads to the sensation of pungency. While qualitatively similar to its more abundant counterpart, capsaicin, there are indications of quantitative differences in their potencies. The experimental protocols detailed in this guide provide a framework for further elucidating the specific pharmacological properties of this compound. A deeper understanding of its interaction with TRPV1 will be crucial for the development of novel therapeutics targeting pain, inflammation, and other conditions modulated by this important ion channel. Further research is warranted to precisely quantify the binding kinetics and potency of this compound to facilitate these advancements.

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. Neurotoxin - Wikipedia [en.wikipedia.org]

- 3. consensus.app [consensus.app]

- 4. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Homocapsaicin in Capsicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin is a naturally occurring capsaicinoid found in chili peppers (Capsicum spp.), contributing to their characteristic pungency. While less abundant than its well-known counterpart, capsaicin, this compound possesses significant biological activity and contributes to the overall sensory profile of chili peppers. Understanding its biosynthetic pathway is crucial for researchers in plant biochemistry, pharmacology, and drug development seeking to modulate its production or synthesize novel analogs. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound is an amide formed from vanillylamine and a 10-carbon branched-chain fatty acid, specifically (E)-8-methyl-6-nonenoic acid. It typically constitutes about 1% of the total capsaicinoid content in Capsicum fruits.[1] Its pungency, as measured on the Scoville scale, is approximately 8,600,000 Scoville Heat Units (SHU), which is about half that of capsaicin.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other capsaicinoids, is a fascinating intersection of two major metabolic pathways: the phenylpropanoid pathway, which provides the vanillylamine moiety, and the branched-chain fatty acid biosynthesis pathway, which generates the acyl-CoA precursor.[2] This process primarily occurs in the placental tissue of the chili pepper fruit.[1][3]

Phenylpropanoid Pathway: Synthesis of Vanillylamine

The synthesis of the aromatic component of this compound, vanillylamine, begins with the amino acid phenylalanine. This pathway involves a series of enzymatic reactions to produce feruloyl-CoA, a key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Hydratase/Lyase (HCHL) or Caffeoyl-CoA O-Methyltransferase (COMT) and others: Through a series of steps involving hydroxylation and methylation, p-coumaroyl-CoA is converted to feruloyl-CoA.

-

Putative Aminotransferase (pAMT): Feruloyl-CoA is then converted to vanillin, which is subsequently aminated to form vanillylamine. The exact sequence and enzymes in the final steps are still under investigation.

Branched-Chain Fatty Acid Pathway: Synthesis of the 10-Carbon Acyl Precursor

The defining feature of this compound is its 10-carbon acyl group. This moiety is derived from the branched-chain fatty acid biosynthesis pathway, which utilizes the amino acid leucine as a starting precursor.[2] The synthesis of fatty acids in plants is a cyclical process occurring in the plastids, involving the sequential addition of two-carbon units from malonyl-ACP.

The chain length of the final fatty acid is primarily determined by the interplay of two key enzyme classes:

-

β-Ketoacyl-ACP Synthase (KAS): These enzymes catalyze the condensation reaction that elongates the acyl chain. Different KAS isozymes have preferences for substrates of different lengths.

-

Acyl-ACP Thioesterases (TEs): These enzymes terminate fatty acid synthesis by hydrolyzing the acyl-ACP thioester bond, releasing a free fatty acid. The specificity of the TE is a critical determinant of the final chain length.

For the synthesis of the 10-carbon precursor of this compound, the involvement of a medium-chain acyl-ACP thioesterase (MC-TE) is strongly implicated. While direct evidence in Capsicum is still emerging, studies in other plant species have shown that MC-TEs specifically cleave C8 to C12 acyl-ACPs, thereby channeling intermediates away from further elongation to produce medium-chain fatty acids. The resulting 10-carbon fatty acid is then activated to its CoA ester, (E)-8-methyl-6-nonenoyl-CoA, which serves as the substrate for the final condensation step.

The Final Condensation: Formation of this compound

The culmination of the two pathways is the condensation of vanillylamine and (E)-8-methyl-6-nonenoyl-CoA, catalyzed by the enzyme capsaicin synthase (CS) , also known as Pun1.[1][3] This reaction forms the stable amide bond that characterizes this compound.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different Capsicum cultivars and is influenced by genetic and environmental factors. The following table summarizes representative quantitative data from various studies.

| Capsicum Cultivar | This compound Content (mg/g dry weight) | Total Capsaicinoids (mg/g dry weight) | Reference |

| Serrano | 0.09 - 0.18 | 18.05 | |

| Jalapeño | ~0.05 | Not Reported | |

| De árbol | ~0.07 | Not Reported | |

| Ancho | Not Detected | 0.38 | |

| Habanero | Not Reported | Not Reported |

Experimental Protocols

Extraction of Capsaicinoids from Capsicum Fruit

This protocol describes a general method for the extraction of capsaicinoids, including this compound, from chili pepper samples for subsequent analysis.

Materials:

-

Fresh or dried chili pepper fruit

-

Acetonitrile (HPLC grade)

-

Mortar and pestle or blender

-

Centrifuge

-

0.45 µm syringe filters

-

Vials for HPLC/LC-MS analysis

Procedure:

-

Homogenize 1 g of fresh or 0.2 g of dried placental tissue of the chili pepper in 10 mL of acetonitrile using a mortar and pestle or a blender.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

The filtered extract is now ready for HPLC or LC-MS/MS analysis.

Quantification of this compound by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

Gradient Elution:

-

Start with 95% A, 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

MS/MS Parameters (Positive ESI mode):

-

Precursor Ion (m/z): 320.2 (for [M+H]⁺ of this compound)

-

Product Ion (m/z): 137.1 (characteristic fragment of the vanillylamine moiety)

-

Optimize collision energy and other source parameters for maximum signal intensity.

Quantification:

-

Prepare a standard curve of this compound in the appropriate concentration range.

-

Analyze samples and quantify by comparing the peak area of the selected reaction monitoring (SRM) transition to the standard curve.

Enzyme Assay for Capsaicin Synthase (CS)

This assay measures the activity of capsaicin synthase by quantifying the amount of capsaicinoid produced.

Materials:

-

Enzyme extract from Capsicum placental tissue.

-

Vanillylamine hydrochloride.

-

(E)-8-methyl-6-nonenoyl-CoA (or other suitable acyl-CoA substrate).

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 2 mM ATP, and 0.5 mM Coenzyme A.

-

Acetonitrile for reaction termination and extraction.

Procedure:

-

Prepare the reaction mixture containing 50 µL of enzyme extract, 1 mM vanillylamine, and 0.5 mM (E)-8-methyl-6-nonenoyl-CoA in a total volume of 200 µL of assay buffer.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding 200 µL of acetonitrile.

-

Centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.

-

Analyze the supernatant for this compound formation using the HPLC-MS/MS method described above.

-

A control reaction without the enzyme extract should be run in parallel.

Conclusion

The biosynthesis of this compound in Capsicum is a complex process that relies on the coordinated action of enzymes from two distinct metabolic pathways. The specificity of the branched-chain fatty acid pathway, particularly the action of a putative medium-chain acyl-ACP thioesterase, is key to the formation of the characteristic 10-carbon acyl group. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the biochemistry and potential applications of this pungent and biologically active molecule. Further research is needed to fully elucidate the regulatory mechanisms that control the production of this compound and other capsaicinoids, which could lead to the development of new Capsicum varieties with tailored pungency profiles and enhanced pharmaceutical properties.

References

- 1. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Homocapsaicin's Interaction with the TRPV1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between homocapsaicin and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It details the mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols relevant to studying this interaction.

Introduction: The Player and the Target

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli.[1][2][3] Expressed predominantly in primary sensory neurons, it is activated by a diverse range of physical and chemical triggers, including high temperatures (>43°C), acidic conditions (pH < 6.5), and various endogenous and exogenous ligands.[2][4] The most well-known of these ligands is capsaicin, the pungent compound found in chili peppers.[1][5]

This compound is a naturally occurring capsaicinoid, an analog of capsaicin, found in chili peppers.[6][7] Like other capsaicinoids, it contains a characteristic vanillyl head group, an amide neck, and a hydrocarbon tail.[7] These structural features are crucial for its interaction with the TRPV1 receptor, leading to the sensation of heat and pain.

Mechanism of this compound-TRPV1 Interaction

The interaction of this compound with the TRPV1 receptor is a key example of ligand-gated ion channel activation. The process unfolds as follows:

-

Binding: this compound, being lipophilic, can cross the cell membrane and bind to a specific pocket on the intracellular side of the TRPV1 receptor.[4][8] This binding site is formed by transmembrane segments of the channel.[8] The vanillyl head, amide group, and hydrophobic tail of this compound are all critical for this binding interaction.[5]

-

Channel Gating: Upon binding, this compound induces a conformational change in the TRPV1 protein. This change leads to the opening of the channel's central pore.[8]

-

Cation Influx: The open pore is permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺). The influx of these positively charged ions into the neuron leads to membrane depolarization.[2][6]

-

Signal Propagation: This depolarization, if sufficient to reach the neuron's threshold, triggers an action potential. The nerve impulse is then transmitted to the central nervous system, where it is perceived as a sensation of burning pain.[1][6]

Following initial activation, prolonged exposure to agonists like this compound can lead to receptor desensitization, a state where the channel no longer responds to the stimulus, which is a key mechanism behind the analgesic properties of topical capsaicinoids.[9][10]

Quantitative Data: Potency and Efficacy

The potency of capsaicinoids is often compared using their Scoville Heat Unit (SHU) rating or through in vitro pharmacological assays determining their half-maximal effective concentration (EC₅₀). This compound is generally considered to be less pungent than capsaicin.

| Compound | Scoville Heat Units (SHU) | Relative Pungency | Notes |

| Capsaicin | ~16,000,000 | 1 | The primary pungent component in chili peppers. |

| Dihydrocapsaicin | ~16,000,000 | 1 | The second most abundant capsaicinoid. |

| This compound | ~8,600,000 | ~0.54 | Contains an acyl chain with one additional methylene group compared to capsaicin.[6] |

| Homodihydrocapsaicin | ~8,600,000 | ~0.54 | Saturated acyl chain version of this compound.[6] |

| Nordihydrocapsaicin | ~9,100,000 | ~0.57 | Contains a shorter acyl chain. |

Data compiled from multiple sources. SHU values are approximations for pure compounds.

Downstream Signaling Pathways

Activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This elevation in intracellular calcium can, in turn, activate several downstream kinases.

-

Protein Kinase C (PKC): Elevated Ca²⁺ can activate PKC, which can phosphorylate TRPV1, sensitizing the channel and lowering its activation threshold.

-

Protein Kinase A (PKA): PKA is another kinase capable of phosphorylating and modulating TRPV1 activity.[2][4]

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The influx of calcium leads to the activation of CaMKII, which plays a role in the desensitization of the TRPV1 channel.[2]

These signaling pathways are not only crucial for the immediate response to noxious stimuli but also contribute to longer-term changes in neuronal excitability and phenomena like inflammatory hyperalgesia.

TRPV1 Signaling Cascade initiated by this compound.

Key Experimental Protocols

Studying the interaction between this compound and TRPV1 involves several key in vitro techniques.

This is a widely used method to assess the activation of TRPV1 in a cell population.[11][12] It measures the change in intracellular Ca²⁺ concentration upon agonist stimulation.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells are transiently or stably transfected to express the human TRPV1 receptor.

-

Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM.[10][11]

-

Agonist Application: A baseline fluorescence is recorded before the addition of this compound at various concentrations.

-

Fluorescence Measurement: A fluorescence microscope or a plate reader is used to measure the change in fluorescence intensity over time.[13] An increase in fluorescence corresponds to an increase in intracellular Ca²⁺, indicating TRPV1 channel activation.

-

Data Analysis: The fluorescence data is used to generate dose-response curves and calculate the EC₅₀ value for this compound.

Workflow for a Calcium Imaging Assay.

This technique provides a direct measure of the ion flow through individual or groups of TRPV1 channels, offering high-resolution data on channel gating properties.

Methodology:

-

Cell Preparation: A single TRPV1-expressing cell is isolated.

-

Pipette Placement: A glass micropipette with a very fine tip (around 1 µm diameter) is brought into contact with the cell membrane to form a high-resistance seal.

-

Membrane Patching: The membrane patch within the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage and measurement of the total current across the cell membrane.

-

Agonist Application: this compound is applied to the cell via the bath solution.

-

Current Recording: The current that flows through the ion channels is measured. The application of this compound will result in an inward current due to the influx of cations through the activated TRPV1 channels.[14]

-

Data Analysis: The amplitude, activation, and deactivation kinetics of the current can be analyzed to characterize the effect of this compound on TRPV1 channel function.

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound serves as a potent agonist for the TRPV1 receptor, albeit with a slightly lower potency than its well-known counterpart, capsaicin. Its interaction follows the canonical mechanism of vanilloid binding, leading to channel opening, cation influx, and neuronal depolarization. The study of this compound and other capsaicinoids continues to provide valuable insights into the structure-function relationship of the TRPV1 receptor, aiding in the development of novel analgesics and therapeutic agents targeting this crucial ion channel. The experimental protocols outlined in this guide represent the foundational techniques for quantifying and characterizing these molecular interactions in a laboratory setting.

References

- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capsaicin - Wikipedia [en.wikipedia.org]

- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin [protein-cell.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Occurrence and Biological Interactions of Homocapsaicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocapsaicin, a naturally occurring capsaicinoid found in chili peppers (Capsicum spp.), contributes to the pungency and sensory heat of these fruits. While less abundant than its well-known analogue, capsaicin, this compound exhibits significant biological activity, primarily through its interaction with the transient receptor potential vanilloid 1 (TRPV1). This technical guide provides a comprehensive overview of the natural sources, relative abundance, biosynthesis, and signaling pathways of this compound. Detailed experimental protocols for its extraction and quantification are also presented to facilitate further research and development.

Natural Sources and Abundance

This compound is exclusively produced by plants of the Capsicum genus, commonly known as chili peppers. It is one of the several naturally occurring analogues of capsaicin, collectively referred to as capsaicinoids. While capsaicin and dihydrocapsaicin are the most abundant capsaicinoids, this compound constitutes a smaller fraction of the total capsaicinoid content.

Table 1: Relative Abundance of Major Capsaicinoids in Chili Peppers

| Capsaicinoid | Abbreviation | Typical Relative Amount | Scoville Heat Units (SHU) |

| Capsaicin | C | ~69% | 16,000,000 |

| Dihydrocapsaicin | DHC | ~22% | 16,000,000 |

| Nordihydrocapsaicin | NDHC | ~7% | 9,100,000 |

| This compound | HC | ~1% | 8,600,000 |

| Homodihydrocapsaicin | HDHC | ~1% | 8,600,000 |

Data compiled from various sources. The exact ratios can vary depending on the chili pepper species, cultivar, and growing conditions.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway established for all capsaicinoids, which involves the convergence of two primary metabolic routes: the phenylpropanoid pathway and the branched-chain fatty acid pathway.

The phenylpropanoid pathway provides the vanillylamine moiety, which is common to all major capsaicinoids. This pathway starts with the amino acid phenylalanine.

The branched-chain fatty acid pathway is responsible for synthesizing the acyl group, which differentiates the various capsaicinoids. In the case of this compound, a 10-carbon branched-chain fatty acid is produced. The final step in the biosynthesis is the condensation of vanillylamine with the specific acyl-CoA, catalyzed by the enzyme capsaicin synthase.

Figure 1. Biosynthesis pathway of this compound.

Signaling Pathway of this compound

This compound exerts its physiological effects primarily by activating the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. The binding of this compound to the TRPV1 receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, particularly calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

The influx of positive ions causes depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of action potentials. These signals are then transmitted to the central nervous system, where they are perceived as a sensation of heat and pain.

Figure 2. Signaling pathway of this compound via TRPV1 activation.

Experimental Protocols

Extraction of this compound from Chili Peppers

This protocol outlines a standard laboratory procedure for the extraction of capsaicinoids, including this compound, from dried chili pepper fruit.

Materials:

-

Dried and powdered chili peppers

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

0.45 µm syringe filters

Procedure:

-

Weigh approximately 10 g of finely powdered, dried chili pepper and place it into a cellulose thimble.

-

Add a layer of anhydrous sodium sulfate on top of the sample to absorb any residual moisture.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Add 200 mL of methanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

-

Allow the extraction to proceed for at least 6 hours, ensuring continuous cycling of the solvent.

-

After extraction, allow the apparatus to cool down.

-

Concentrate the methanolic extract using a rotary evaporator at 40°C until the volume is reduced to approximately 10 mL.

-

Filter the concentrated extract through Whatman No. 1 filter paper.

-

For HPLC analysis, filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Figure 3. Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 1% acetic acid. The exact ratio may need optimization depending on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Standard Preparation:

-

Prepare a stock solution of this compound standard (if available) or a mixed capsaicinoid standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Conclusion

This compound, though a minor capsaicinoid, plays a role in the overall sensory profile of chili peppers and shares the same primary mechanism of action as capsaicin through the TRPV1 receptor. The provided methodologies for extraction and quantification offer a foundation for researchers to further investigate the specific biological effects and potential applications of this pungent compound. A deeper understanding of the biosynthesis and signaling of individual capsaicinoids like this compound is crucial for the development of novel therapeutics and for the targeted breeding of chili pepper varieties with specific pungency profiles.

A Comprehensive Technical Guide to the Solubility of Homocapsaicin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of homocapsaicin in various organic solvents. Given the limited direct quantitative data for this compound, this guide leverages available information on capsaicin, a closely related and the most abundant capsaicinoid, to provide a comprehensive understanding of its solubility profile. This document outlines experimental protocols for solubility determination and presents relevant biological pathways.

Introduction to this compound

This compound is a naturally occurring capsaicinoid found in chili peppers, belonging to the Capsicum genus. It is an analogue of capsaicin and contributes to the overall pungency of the fruit, although it is present in much smaller quantities, accounting for approximately 1% of the total capsaicinoid content.[1] Like capsaicin, it is a lipophilic, colorless, and odorless crystalline to waxy compound.[1] The pungency of this compound is about half that of capsaicin.[1] Its chemical structure is similar to capsaicin, which largely dictates its solubility in various solvents.

Solubility of Capsaicinoids

Capsaicinoids, including this compound, are generally characterized by their poor solubility in water and high solubility in non-polar organic solvents, fats, and alcohols.[2][3] This is due to the presence of a long hydrophobic acyl chain in their molecular structure.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Ethanol | 61 | Room Temperature | A stock solution can be prepared at this concentration.[4] |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 | Room Temperature | At least 30 mg/mL is soluble.[5] |

| Dimethylformamide (DMF) | ≥ 30 | Room Temperature | At least 30 mg/mL is soluble.[5] |

| Methanol | Data not available | - | Generally considered a good solvent for capsaicinoids. |

| Acetone | Data not available | - | Generally considered a good solvent for capsaicinoids. |

| Acetonitrile | Data not available | - | Commonly used as a solvent in HPLC analysis of capsaicinoids.[6] |

| Chloroform | Data not available | - | An effective solvent for extracting capsaicinoids. |

| Ethyl Acetate | Data not available | - | Found to be a very effective solvent for capsaicin extraction.[7] |

| n-Hexane | Data not available | - | A non-polar solvent in which capsaicinoids are expected to be soluble. |

| Oils/Fats | Very Soluble | - | Qualitative description of high solubility.[2][3] |

| Water | Insoluble | Room Temperature | Capsaicin is practically insoluble in water.[4] |

| PBS (pH 7.2) | ≥ 0.1 | Room Temperature | Limited solubility in aqueous buffers.[5] |

Note: The provided data for capsaicin should be used as a strong indicator of the expected solubility behavior of this compound. It is highly recommended to experimentally determine the precise solubility of this compound for any specific application.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. This protocol is based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation: Prepare a series of vials containing a known volume of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a solvent-compatible syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Signaling Pathway: this compound and the TRPV1 Receptor

This compound, like other capsaicinoids, exerts its characteristic "hot" or pungent effect by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

The following diagram illustrates the signaling pathway of TRPV1 activation by a capsaicinoid like this compound.

Caption: TRPV1 Activation by this compound.

Upon binding of this compound to the TRPV1 receptor, the ion channel undergoes a conformational change, leading to its opening. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[8] The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, triggers the generation of an action potential. This electrical signal is then transmitted to the brain, where it is interpreted as a sensation of heat and pain.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While direct quantitative data for this compound is scarce, the solubility of capsaicin provides a reliable reference point, indicating high solubility in solvents like ethanol, DMSO, and DMF, and poor solubility in aqueous solutions. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems. Furthermore, understanding the interaction of this compound with the TRPV1 receptor is crucial for its application in pharmacological and drug development research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Structure of the Capsaicinoids [aris.gusc.lv]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In-Vitro Biological Activity of Homocapsaicin

Introduction

This compound is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus.[1] Structurally, it is an analog of capsaicin, the most abundant and pungent compound in chili peppers. Like other capsaicinoids, which include dihydrocapsaicin, nordihydrocapsaicin, and homodihydrocapsaicin, this compound contributes to the overall pungency and biological activity of pepper extracts.[1][2] While research has predominantly focused on capsaicin, emerging in-silico and comparative studies suggest that this compound possesses a range of biological activities relevant to pharmacology and drug development. This document provides a comprehensive overview of the current understanding of this compound's in-vitro activity, focusing on its primary mechanism of action, cytotoxicity, and other potential therapeutic effects.

Core Mechanism of Action: TRPV1 Receptor Agonism

The primary molecular target for capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[3][4] Activation of TRPV1 by agonists like capsaicin leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing neuronal depolarization, which is perceived as a burning sensation.[3][4] This channel is a key integrator of noxious thermal and chemical stimuli.

While direct experimental binding affinity data for this compound is not widely available, in-silico molecular docking studies have provided significant insights. A key study predicted that this compound, along with dihydrocapsaicin and nordihydrocapsaicin, could bind to the TRPV1 receptor with comparable or even higher affinity than some known agonists.[2] This suggests that this compound likely shares the TRPV1-mediated mechanism of action observed for capsaicin.[2]

Data Presentation: In-Silico Binding Affinity

The following table summarizes the predicted binding energies of this compound and related capsaicinoids to the TRPV1 receptor, as determined by a molecular docking simulation. Lower binding energy values indicate a potentially more stable interaction.

| Compound | Predicted Binding Energy (kcal/mol) - Agonist-Bound Conformation | Predicted Binding Energy (kcal/mol) - Antagonist-Bound Conformation |

| This compound | -7.96 | -7.14 |

| Dihydrocapsaicin | -6.62 | -6.76 |

| Data sourced from an in-silico docking simulation study.[2] |

Signaling Pathway Visualization

The diagram below illustrates the proposed mechanism of TRPV1 activation by a capsaicinoid like this compound.

Caption: Proposed activation of the TRPV1 channel by this compound, leading to cation influx.

In-Vitro Cytotoxic and Anti-Cancer Activity

Capsaicinoids are widely reported to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5] The mechanisms often involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades, ultimately leading to programmed cell death.[5]

Direct experimental data on the cytotoxicity of purified this compound is limited. However, studies on capsaicin analogs provide valuable insights. This compound's structure features a longer acyl chain compared to capsaicin. A study evaluating a series of synthetic capsaicin analogs found that increasing the carbon chain length in the acyl group resulted in evident cytotoxic effects against rat hepatoma (HTC) cells.[1]

Data Presentation: Cytotoxicity of a Long-Chain Capsaicin Analog

The following table presents the cell viability data for N-(4-hydroxy-3-methoxybenzyl) tetradecanamide (AN5), a capsaicin analog with an extended acyl chain, tested on HTC cells. This data is presented as a proxy to suggest the potential cytotoxic activity of long-chain capsaicinoids like this compound.

| Concentration (µM) | Treatment Time | Mean Cell Viability (%) |

| 50 | 48 hours | Cytotoxic Effect Observed |

| Data adapted from a study on capsaicin analogs.[1] The study noted a statistically significant cytotoxic effect at this concentration and time point compared to the negative control. |

Signaling Pathway Visualization

The following diagram outlines the general pathway for capsaicinoid-induced apoptosis in cancer cells, which is hypothesized to be relevant for this compound.

Caption: Hypothesized pathway of this compound-induced apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are standard protocols for key assays used in the study of capsaicinoids.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Standard experimental workflow for the MTT cell viability assay.

Methodology Details:

-

Cell Culture: Cells (e.g., HTC, PC-3, HepG2) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well microplates at a specific density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) or vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and a solvent like DMSO is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the resulting purple solution is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[1]

Protocol 2: DPPH Assay for Antioxidant Activity

This assay is a common method to determine the radical scavenging capacity of a compound.

Methodology Details:

-

Reagent Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: The test compound (this compound) at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm. The purple DPPH radical is reduced by antioxidants to a yellow-colored compound, leading to a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. Comparative studies on various pepper extracts have utilized this method to determine overall antioxidant activity.[6][7]

Other Potential In-Vitro Activities

The capsaicinoid family exhibits a broad range of biological effects, suggesting further avenues of research for this compound.

-

Anti-Inflammatory Activity: Capsaicinoids can inhibit the production of pro-inflammatory mediators. This effect is often linked to the modulation of pathways like NF-κB.

-

Neuroprotective Effects: Studies on capsaicin suggest it can protect neurons from excitotoxic and ischemic injury, partly through its action on TRPV1 and modulation of other receptors like NMDA receptors.[8][9]

Conclusion

The in-vitro biological activity of this compound, while not as extensively studied as that of capsaicin, shows significant potential. In-silico evidence strongly suggests that its primary mechanism of action is mediated through the TRPV1 receptor, with a predicted binding affinity that may be comparable to or greater than other capsaicinoids.[2] Although direct experimental data on its cytotoxicity is sparse, findings from structurally similar long-chain analogs indicate a likelihood of anti-proliferative effects.[1] The established antioxidant, anti-inflammatory, and neuroprotective profiles of the capsaicinoid family provide a strong rationale for further investigation into this compound.[6][8] Future research should focus on validating these predicted activities using purified this compound in a variety of in-vitro models to fully elucidate its therapeutic potential for drug development.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. induction-of-apoptosis-in-prostate-tumor-pc-3-cells-and-inhibition-of-xenograft-prostate-tumor-growth-by-the-vanilloid-capsaicin - Ask this paper | Bohrium [bohrium.com]

- 6. A comparative study of the capsaicinoid and phenolic contents and in vitro antioxidant activities of the peppers of the genus Capsicum: an application of chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative study of the capsaicinoid and phenolic contents and in vitro antioxidant activities of the peppers of the genus Capsicum: an application of chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kbdk-kp.alma.exlibrisgroup.com [kbdk-kp.alma.exlibrisgroup.com]

- 9. researchgate.net [researchgate.net]

The Isolation of Homocapsaicin: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin, a naturally occurring capsaicinoid found in chili peppers (Capsicum species), contributes to the pungent sensation, or "heat," of these fruits. While less abundant than its well-known counterparts, capsaicin and dihydrocapsaicin, this compound exhibits significant biological activity, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, its physicochemical and biological properties, detailed experimental protocols for its purification, and an overview of its known signaling pathways.

Discovery and History of Isolation

The journey to isolating and identifying individual capsaicinoids began with the initial extraction of an impure form of "capsaicin" in 1816 by Christian Friedrich Bucholz. For over a century, this pungent principle was believed to be a single compound. It wasn't until the advancement of chromatographic techniques in the mid-20th century that the complex nature of capsaicinoids was revealed.

The general biosynthetic pathway for capsaicinoids was first elucidated in the 1960s by Bennett and Kirby, who identified phenylalanine and valine as key precursors. This foundational work paved the way for a more detailed understanding of the individual compounds within the capsaicinoid family.

While the exact first isolation of this compound is not as prominently documented as that of capsaicin, the work of Jurenitsch et al. in 1979 is a significant milestone. Their research on the pungent compounds in Capsicum annuum led to the characterization of new capsaicinoids, contributing to the identification of minor components like this compound. This compound is a capsaicinoid and analog and congener of capsaicin in chili peppers (Capsicum)[1]. Like capsaicin it is an irritant[1]. This compound accounts for about 1% of the total capsaicinoids mixture and has about half the pungency of capsaicin[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound, with comparisons to the major capsaicinoid, capsaicin, where available.

Physicochemical Properties

| Property | This compound | Capsaicin |

| Molecular Formula | C₁₉H₂₉NO₃ | C₁₈H₂₇NO₃ |

| Molecular Weight | 319.4 g/mol | 305.4 g/mol |

| Melting Point | 64.5 - 65.5 °C | 62 - 65 °C |

| logP | 4.19 | ~3.7 |

| Water Solubility | 0.0045 g/L (predicted) | Slightly soluble |

Biological Activity

| Parameter | This compound | Capsaicin |

| Typical Relative Amount | ~1% | ~69% |

| Scoville Heat Units (SHU) | 8,600,000 | 16,000,000 |

| TRPV1 Receptor EC₅₀ | Not readily available | Sub-micromolar range (~0.1 - 2.2 µM) |

Experimental Protocols: Isolation of this compound

The isolation of this compound from Capsicum fruit extracts involves a multi-step process that leverages the principles of solvent extraction and chromatography. Due to its low abundance, preparative high-performance liquid chromatography (HPLC) is the preferred method for obtaining high-purity this compound.

Extraction of Crude Capsaicinoids

-

Sample Preparation: Dried and powdered chili pepper fruits (Capsicum annuum or other potent varieties) are used as the starting material.

-

Solvent Extraction: The pepper powder is subjected to exhaustive extraction using a suitable organic solvent. Methanol is a common choice due to its polarity, which allows for efficient extraction of capsaicinoids. This can be performed using methods such as Soxhlet extraction, maceration, or ultrasound-assisted extraction (UAE).

-

Solvent Removal: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude oleoresin rich in capsaicinoids.

Preparative HPLC Purification

-

Column: A preparative reverse-phase C18 column is typically used for the separation of capsaicinoids.

-

Mobile Phase: A gradient elution is employed using a mixture of water (often acidified with a small amount of acetic or formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

-

Isocratic Elution Example: An isocratic mobile phase of methanol-water (70:30, v/v) can also be effective.

-

Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 15-20 mL/min for preparative scale.

-

Detection: A UV detector set at 280 nm is used to monitor the elution of the capsaicinoids.

-

Fraction Collection: Fractions are collected as the different capsaicinoid peaks elute from the column. This compound will elute in close proximity to other capsaicinoids, necessitating careful fraction collection based on the chromatogram.

-

Purity Analysis: The purity of the collected this compound fractions is assessed using analytical HPLC.

-

Final Purification: The purified this compound is obtained by evaporating the solvent from the collected fractions.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

The primary molecular target of this compound, like other capsaicinoids, is the Transient Receptor Potential Vanilloid 1 (TRPV1) , a non-selective cation channel. Activation of TRPV1 by this compound leads to an influx of calcium and sodium ions into the neuron, causing depolarization and the sensation of heat and pain.

The activation of TRPV1 initiates a cascade of downstream signaling events, including:

-

Protein Kinase C (PKC) and Protein Kinase A (PKA) Pathways: Inflammatory mediators can activate PKC and PKA, which in turn phosphorylate TRPV1. This phosphorylation sensitizes the channel, lowering its activation threshold and potentiating its response to agonists like this compound.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of TRPV1 has been shown to stimulate the PI3K/Akt signaling pathway, which is involved in cell survival and has anti-apoptotic effects.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be activated downstream of TRPV1.

Caption: Downstream signaling pathways of TRPV1 activation.

Conclusion

This compound, though a minor component of the capsaicinoid family, plays a role in the pungency of chili peppers and is a valuable tool for studying the TRPV1 receptor and its associated signaling pathways. The methods for its isolation have evolved from simple extractions to sophisticated chromatographic techniques, enabling the preparation of highly pure samples for research and potential pharmaceutical applications. A deeper understanding of the specific biological activities and therapeutic potential of this compound will undoubtedly emerge as research in this area continues.

References

Homocapsaicin: A Technical Deep-Dive into its Thermogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocapsaicin, a naturally occurring capsaicinoid found in chili peppers, is emerging as a molecule of interest for its potential thermogenic properties. As a close analog of capsaicin, it interacts with the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in the regulation of body temperature and energy metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's thermogenic effects, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these properties. Quantitative data from available studies are summarized to facilitate comparison, and key cellular and systemic processes are visualized through detailed diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in metabolic health.

Introduction

Capsaicinoids, the pungent compounds in chili peppers, have long been investigated for their diverse physiological effects, including their ability to induce thermogenesis and increase energy expenditure. While capsaicin is the most abundant and well-studied of these compounds, other naturally occurring analogs, such as this compound, are gaining attention for their unique properties. This compound constitutes a minor fraction of the total capsaicinoids in chili peppers.[1] Despite its lower abundance, its distinct chemical structure warrants a thorough investigation into its thermogenic potential and mechanism of action. This whitepaper synthesizes the available scientific literature on the thermogenic properties of this compound, with a focus on providing a technical and in-depth resource for the scientific community.

Quantitative Analysis of Thermogenic Effects

To date, specific quantitative data directly comparing the thermogenic effects of this compound to capsaicin are limited in the publicly available scientific literature. However, the pungency of capsaicinoids, as measured in Scoville Heat Units (SHU), is often used as an initial proxy for their potency in activating the TRPV1 receptor, a primary mediator of their thermogenic effects.

| Capsaicinoid | Relative Abundance (%) | Scoville Heat Units (SHU) |

| Capsaicin | ~69 | 16,000,000 |

| Dihydrocapsaicin | ~22 | 16,000,000 |

| Nordihydrocapsaicin | ~7 | 9,100,000 |

| This compound | ~1 | 8,600,000 |

| Homodihydrocapsaicin | ~1 | 8,600,000 |

Table 1: Comparison of pungency of naturally occurring capsaicinoids.

While SHU provides a measure of sensory heat, it is not a direct quantification of the metabolic thermogenic effect. Further research with direct comparative studies on energy expenditure, oxygen consumption, and changes in body temperature is necessary to fully elucidate the thermogenic potency of this compound relative to capsaicin.

Mechanism of Action and Signaling Pathways

The thermogenic effects of this compound are believed to be primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.

TRPV1 Activation

Activation of TRPV1 by this compound leads to an influx of cations, primarily calcium (Ca2+), into the cell. This influx depolarizes the neuron, initiating a cascade of events that ultimately leads to an increase in thermogenesis. The binding of capsaicinoids to TRPV1 is a well-studied interaction, and it is presumed that this compound binds to a similar pocket on the receptor.[2]

Downstream Signaling Cascade for Thermogenesis

The neuronal depolarization initiated by TRPV1 activation triggers the release of neurotransmitters, leading to the activation of the sympathetic nervous system (SNS). SNS activation results in the release of catecholamines, such as norepinephrine, which act on adipocytes, particularly brown adipose tissue (BAT), to stimulate thermogenesis.

This stimulation involves the activation of β-adrenergic receptors on brown adipocytes, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates various downstream targets, including hormone-sensitive lipase (HSL) and transcription factors that upregulate the expression of Uncoupling Protein 1 (UCP1). UCP1 is a key protein in BAT mitochondria that uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat.

Furthermore, TRPV1 activation can also lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can promote fatty acid oxidation and mitochondrial biogenesis, further contributing to the overall thermogenic effect.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the thermogenic properties of compounds like this compound. These should be adapted and optimized for specific experimental conditions.

In Vivo Assessment of Thermogenic Response in Mice

Objective: To measure the effect of this compound on whole-body energy expenditure and body temperature in a murine model.

Methodology: Indirect Calorimetry and Telemetry

-

Animal Model: C57BL/6J mice are commonly used. Animals should be single-housed and acclimated to the experimental conditions for at least one week.

-

Telemetry Probe Implantation: For continuous body temperature monitoring, a telemetry probe is surgically implanted into the peritoneal cavity of the mice under anesthesia. A recovery period of at least one week is required.

-

Indirect Calorimetry:

-

Mice are placed in individual metabolic cages within an open-circuit indirect calorimetry system.

-

The system continuously monitors oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Energy expenditure is calculated using the Weir equation: EE = (3.941 x VO2) + (1.106 x VCO2).

-

Data is collected over a 24-hour period to establish a baseline.

-

-

This compound Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 10% ethanol, 10% Tween-80 in saline).

-

The compound is administered to the mice via oral gavage or intraperitoneal injection at various doses. A vehicle control group is essential.

-

-

Data Acquisition and Analysis:

-

VO2, VCO2, and body temperature are continuously recorded for at least 24 hours post-administration.

-

The data is analyzed to compare the energy expenditure and body temperature profiles of the this compound-treated groups with the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

Measurement of UCP1 Expression in Brown Adipose Tissue

Objective: To quantify the effect of this compound on the expression of UCP1 in brown adipose tissue.

Methodology: Quantitative Real-Time PCR (qRT-PCR) and Western Blotting

-

Tissue Collection: Following the in vivo study, mice are euthanized, and interscapular brown adipose tissue (iBAT) is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Isolation and qRT-PCR:

-

Total RNA is extracted from the iBAT using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).

-

RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using primers specific for UCP1 and a reference gene (e.g., β-actin or GAPDH).

-

The relative expression of UCP1 is calculated using the ΔΔCt method.

-

-

Protein Extraction and Western Blotting:

-

Total protein is extracted from the iBAT using a lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against UCP1 and a loading control (e.g., β-actin or VDAC).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.

-

Conclusion and Future Directions

This compound, as a naturally occurring analog of capsaicin, holds promise as a thermogenic agent. Its ability to activate the TRPV1 channel positions it as a molecule of interest for modulating energy metabolism. While the current body of research provides a foundational understanding of its likely mechanism of action through pathways similar to capsaicin, there is a clear need for more direct, quantitative studies.

Future research should focus on:

-

Direct Comparative Studies: Head-to-head studies comparing the thermogenic potency of this compound and capsaicin in vivo are crucial.

-

Dose-Response Relationships: Establishing a clear dose-response curve for the thermogenic effects of this compound will be vital for any potential therapeutic application.

-

Chronic Administration Studies: Investigating the long-term effects of this compound on body weight, body composition, and metabolic health.

-